molecular formula C13H14FN3O B11176224 5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one

5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11176224
M. Wt: 247.27 g/mol
InChI Key: LTNURAMGCHEKGR-UHFFFAOYSA-N
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Description

5-ETHYL-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that contains a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 4-fluoroaniline, and methylamine.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 4-fluoroaniline in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with methylamine under reflux conditions to form the desired pyrimidine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-ETHYL-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. It may inhibit specific enzymes or pathways involved in disease progression.

    Biological Studies: Researchers study its effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action.

    Chemical Biology: The compound is used as a probe to study biological systems and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ETHYL-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Fluorophenyl)amino]-4,6-dimethylpyrimidine: Similar structure but lacks the ethyl group at the 5-position.

    5-Methyl-2-[(4-fluorophenyl)amino]-6-ethyl-3,4-dihydropyrimidin-4-one: Similar structure but with different substituents at the 5- and 6-positions.

Uniqueness

5-ETHYL-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of the ethyl and methyl groups at the 5- and 6-positions, respectively, can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

5-ethyl-2-(4-fluoroanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14FN3O/c1-3-11-8(2)15-13(17-12(11)18)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H2,15,16,17,18)

InChI Key

LTNURAMGCHEKGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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